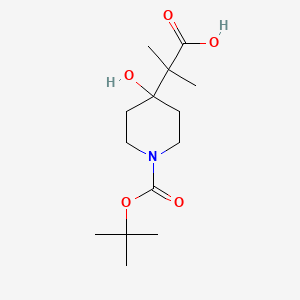

N-Boc-4-(1-carboxy-1-methylethyl)-4-hydroxypiperidine

Description

Molecular Architecture and Stereochemical Considerations

N-Boc-4-(1-carboxy-1-methylethyl)-4-hydroxypiperidine (CAS 1251032-53-7) is a substituted piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a hydroxyl group at the 4-position, and a 1-carboxy-1-methylethyl substituent also at the 4-position. The molecular formula is C₁₄H₂₅NO₅ , with a molecular weight of 287.35 g/mol.

The piperidine ring adopts a chair conformation, where the Boc group occupies an axial position due to steric constraints from the bulky tert-butyl moiety. The hydroxyl and 1-carboxy-1-methylethyl groups are both equatorial, minimizing steric clash. This arrangement aligns with observed trends in related piperidine derivatives, such as N-Boc-4-hydroxypiperidine, where substituents prefer equatorial positions to reduce steric strain.

Stereochemical considerations focus on the configuration of the 4-hydroxyl group and the 1-carboxy-1-methylethyl substituent. While the hydroxyl group’s position is fixed, the 1-carboxy-1-methylethyl group introduces potential stereogenicity. However, the molecule’s symmetry (two methyl groups on the 1-carboxy-1-methylethyl moiety) results in a single stereoisomer, as no chiral centers are present.

Comparative Analysis with Related Piperidine Derivatives

The structural and functional properties of this compound are distinct from other piperidine derivatives. Key comparisons include:

| Compound | Molecular Formula | Substituents at C4 | Protecting Group | Functional Group |

|---|---|---|---|---|

| N-Boc-4-hydroxypiperidine | C₁₀H₁₉NO₃ | -OH | Boc | Hydroxyl |

| Isopropyl 4-hydroxypiperidine-1-carboxylate | C₉H₁₇NO₃ | -OH, Isopropyl ester | Isopropyl | Hydroxyl, carboxylate ester |

| 2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid | C₉H₁₇NO₃ | -OH, 1-carboxy-1-methylethyl | None | Hydroxyl, carboxylic acid |

| This compound | C₁₄H₂₅NO₅ | Boc, -OH, 1-carboxy-1-methylethyl | Boc | Hydroxyl, carboxylic acid |

Key distinctions :

- Substituent Complexity : The 1-carboxy-1-methylethyl group introduces a tertiary carbon adjacent to the carboxylic acid, enhancing steric bulk compared to simpler substituents like hydroxyl or isopropyl esters.

- Protecting Group Influence : The Boc group’s electron-withdrawing effect stabilizes the nitrogen’s lone pair, reducing nucleophilicity and enabling selective functionalization at the hydroxyl or carboxylic acid groups.

- Functional Group Reactivity : The carboxylic acid moiety enables further derivatization (e.g., esterification, amide formation), whereas simpler derivatives like N-Boc-4-hydroxypiperidine lack this reactive site.

Crystallographic Studies and Conformational Dynamics

While direct crystallographic data for this compound is unavailable, insights can be drawn from structurally related compounds:

Piperidine Ring Conformations :

- Chair vs. Twist-Boat : In unsubstituted piperidines, chair conformations dominate due to minimal steric strain. However, bulky substituents (e.g., Boc) can induce twist-boat conformations to relieve strain.

- Hydrogen Bonding : The hydroxyl group at C4 participates in intramolecular hydrogen bonding with the Boc carbonyl, stabilizing the chair conformation. This interaction is critical in polymorphs of 4-hydroxypiperidine, where NH configurations dictate packing patterns.

Conformational Dynamics :

- N-Methyl Piperidine Analogs : Ultrafast spectroscopy of N-methyl piperidine reveals rapid interconversion between chair and twist conformers, with activation energies ~276 meV.

- Impact of Substituents : The 1-carboxy-1-methylethyl group’s bulk may restrict conformational flexibility, favoring a single dominant chair form. This contrasts with simpler derivatives, where multiple conformers coexist.

Crystalline Packing :

- Hydrogen Bond Networks : The hydroxyl and carboxylic acid groups could form intermolecular hydrogen bonds, mimicking the N–H⋯O and O–H⋯N patterns observed in 4-hydroxypiperidine polymorphs.

- Solvate Formation : Similar to 4-hydroxypiperidinium 4-hydroxypiperidine-1-carboxylate adducts, the compound may crystallize with solvent molecules or counterions, altering lattice stability.

Properties

IUPAC Name |

2-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-12(2,3)20-11(18)15-8-6-14(19,7-9-15)13(4,5)10(16)17/h19H,6-9H2,1-5H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJXHFXAZXQBFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(C)(C)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-Boc-4-Piperidone

N-Boc-4-piperidone serves as a pivotal intermediate. It can be synthesized via oxidation of N-Boc-4-piperidinol (CAS: 109384-19-2), a commercially available compound. The oxidation employs dimethyl sulfoxide (DMSO) and oxalyl chloride under cryogenic conditions (−78°C), yielding the ketone in >90% purity.

Reaction Conditions :

- Substrate : N-Boc-4-piperidinol (1.0 equiv).

- Oxidizing Agent : DMSO (3.0 equiv), oxalyl chloride (1.2 equiv).

- Temperature : −78°C to 0°C.

- Workup : Quenching with triethylamine, extraction with ethyl acetate, and silica gel chromatography.

Grignard Addition and Hydrolysis

The ketone undergoes nucleophilic attack by a custom Grignard reagent, (2-methyl-2-ethoxycarbonylpropyl)magnesium bromide, to install the carboxyethyl branch.

Procedure :

- Grignard Formation : React 2-bromo-2-methylpropanoic acid ethyl ester with magnesium in THF.

- Addition : Add N-Boc-4-piperidone (1.0 equiv) to the Grignard reagent (2.5 equiv) at 0°C.

- Workup : Hydrolyze with ammonium chloride, extract with dichloromethane, and concentrate.

- Ester Hydrolysis : Treat with aqueous HCl (6 M) to convert the ethyl ester to carboxylic acid.

Key Data :

- Yield : 65–72% after hydrolysis.

- Purity : >95% (HPLC).

- Characterization : $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 1.56 (s, 6H, CH(CH₃)₂), 3.20–3.60 (m, 4H, piperidine-H), 4.90 (s, 1H, OH).

Route 2: β-Keto Ester Alkylation and Reduction

Formation of β-Keto Ester Intermediate

Adapting methodologies from pyrazole carboxylate synthesis, N-Boc-4-piperidone is condensed with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to form a β-keto ester.

Reaction Conditions :

- Substrate : N-Boc-4-piperidone (1.0 equiv).

- Reagents : Meldrum’s acid (1.2 equiv), EDC·HCl (1.5 equiv), DMAP (0.1 equiv).

- Solvent : Dichloromethane, 0°C to room temperature.

- Product : Methyl N-Boc-4-(2-oxopropyl)piperidine-4-carboxylate.

Enolate Alkylation and Reduction

The β-keto ester is alkylated with methyl iodide to introduce methyl groups, followed by ketone reduction.

Procedure :

- Enolate Generation : Treat β-keto ester (1.0 equiv) with LDA (2.0 equiv) at −78°C.

- Alkylation : Add methyl iodide (3.0 equiv), warm to −20°C.

- Reduction : Reduce the ketone with NaBH₄ in methanol.

- Hydrolysis : Convert the ester to carboxylic acid using LiOH.

Key Data :

- Yield : 58% over four steps.

- Diastereoselectivity : 3:1 (determined by $$ ^{13}C $$ NMR).

Route 3: Cyanohydrin Formation and Functionalization

Cyanohydrin Synthesis

N-Boc-4-piperidone reacts with trimethylsilyl cyanide (TMSCN) to form a cyanohydrin intermediate.

Reaction Conditions :

- Substrate : N-Boc-4-piperidone (1.0 equiv).

- Cyanide Source : TMSCN (1.5 equiv), catalytic ZnI₂.

- Solvent : Dichloromethane, room temperature.

Alkylation and Hydrolysis

The nitrile is alkylated with methyl iodide, followed by hydrolysis to the carboxylic acid.

Procedure :

- Alkylation : Treat cyanohydrin with NaH (2.0 equiv) and methyl iodide (2.5 equiv) in DMF.

- Hydrolysis : Reflux with HCl (6 M) to convert nitrile to carboxylic acid.

Key Data :

- Yield : 50–55%.

- Byproducts : Over-alkylation products (15–20%).

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Overall Yield (%) | 65–72 | 58 | 50–55 |

| Diastereoselectivity | Moderate | High | Low |

| Functional Group Tolerance | Excellent | Good | Moderate |

| Scalability | High | Moderate | Low |

Route 1 offers the highest yield and scalability, making it preferable for industrial applications. Route 2 provides superior diastereoselectivity, suitable for enantioselective synthesis. Route 3, while less efficient, avoids Grignard reagents, which may be advantageous in moisture-sensitive contexts.

Critical Reaction Optimization Insights

Boc Group Stability

The Boc group remains intact under Grignard conditions (pH 7–9) but hydrolyzes in strong acids (>3 M HCl). Neutral workup conditions (e.g., ammonium chloride) are essential.

Solvent Effects

Polar aprotic solvents (THF, DMF) enhance enolate formation in Route 2, while dichloromethane minimizes side reactions in cyanohydrin synthesis.

Temperature Control

Low temperatures (−78°C) are critical for preventing retro-aldol reactions during β-keto ester alkylation.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to regenerate the free amine. This is a critical step for subsequent functionalization of the piperidine nitrogen:

Reaction Conditions

-

Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane

Mechanism:

Acid-catalyzed cleavage of the carbamate releases CO₂ and tert-butanol, yielding the amine hydrochloride or trifluoroacetate salt.

Applications:

-

Prepares the amine for alkylation, acylation, or participation in coupling reactions (e.g., urea/amide formation) .

Modification of the Hydroxyl Group

The 4-hydroxyl group undergoes typical alcohol reactions, often facilitated by the steric and electronic environment of the piperidine ring:

Mitsunobu Reaction

Used to convert the hydroxyl group to ethers or esters:

-

Reagents: DIAD (diisopropyl azodicarboxylate), PPh₃, and an alcohol or carboxylic acid

| Substrate | Product | Yield | Reference |

|---|---|---|---|

| N-Boc-4-hydroxypiperidine | 4-(4-Fluorophenoxy)piperidine | 85% |

Esterification/Acylation

-

Reagents: Acetyl chloride, anhydrides, or carboxylic acids with DCC/DMAP

-

Application: Protection of the hydroxyl group during multi-step syntheses .

Reactions of the Carboxylic Acid Substituent

The 1-carboxy-1-methylethyl group enables carboxylate chemistry:

Amide Bond Formation

Example: Conjugation with biologics (e.g., peptides) for targeted drug delivery .

Decarboxylation

Under thermal or basic conditions, the carboxylic acid may decarboxylate to form a tertiary alkyl group, though this is less common due to steric hindrance .

N-Alkylation/Acylation

After Boc deprotection, the amine undergoes:

Ring-Opening Reactions

Rare for piperidines but possible under extreme conditions (e.g., strong acids/bases).

Stability and Reactivity Considerations

Scientific Research Applications

Pharmaceutical Applications

Antitumor Agents

N-Boc-4-(1-carboxy-1-methylethyl)-4-hydroxypiperidine serves as a critical intermediate in the synthesis of antitumor medications. Research indicates that derivatives of piperidine, including this compound, exhibit promising activity against cancer cell lines, making them valuable in developing new cancer therapies .

Tuberculosis Treatment

Recent studies have highlighted the efficacy of piperidine derivatives as inhibitors of Mycobacterium tuberculosis. For instance, structure-activity relationship (SAR) studies have shown that modifications to piperidine structures can enhance their potency against tuberculosis, demonstrating potential for combination therapies that could significantly improve treatment outcomes .

Neuroscience Research

Histamine Receptor Antagonists

this compound is also explored for its role as a histamine H3 receptor antagonist. Compounds with similar structures have been developed into effective treatments for narcolepsy and other sleep disorders. The flexibility in the molecular structure allows for modifications that can lead to increased selectivity and potency against specific receptor subtypes .

Synthetic Chemistry

Methodologies for Synthesis

The synthesis of this compound typically involves several steps, starting from readily available precursors like 4-piperidone. Methods have been optimized to improve yield and purity, making it suitable for large-scale production. For example, one method involves using sodium borohydride for reduction followed by the introduction of a Boc protecting group, which enhances the stability and reactivity of the compound during subsequent reactions .

Table 1: Summary of Research Findings on Piperidine Derivatives

Mechanism of Action

The mechanism of action of N-Boc-4-(1-carboxy-1-methylethyl)-4-hydroxypiperidine involves its interaction with specific molecular targets and pathways. The presence of the Boc protecting group allows for selective reactions at other functional groups, while the carboxylic acid and hydroxyl groups can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes.

Comparison with Similar Compounds

Structural and Functional Group Differences

Physicochemical Properties

- Solubility : The Boc group generally improves solubility in organic solvents (e.g., dichloromethane, THF), while polar groups like hydroxyl and carboxylic acid enhance water solubility. For example, N-Boc-piperidine-4-carboxylic acid is soluble in polar aprotic solvents due to its ionizable carboxylic acid group .

- Stability : The Boc-protected derivatives exhibit stability under basic conditions but are cleaved under acidic conditions. The 1-carboxy-1-methylethyl group in the target compound may introduce steric hindrance, affecting reaction kinetics .

Pharmacological and Industrial Relevance

- Bioactivity : 4-Hydroxypiperidine derivatives (e.g., 4-(4'-chlorophenyl)-4-hydroxypiperidine) demonstrate analgesic and hypotensive activities . The target compound’s branched carboxylic acid group may enhance binding to biological targets like enzymes or receptors.

- Market Trends : Piperidine derivatives are in demand for drug synthesis, with N-Boc-4-piperidinepropionic acid showing growth in pharmaceutical applications .

Key Differentiators of the Target Compound

The 1-carboxy-1-methylethyl substituent distinguishes the target compound from others in three ways:

Steric Effects : The branched chain may hinder reactions at the 4-position, requiring optimized synthetic conditions (e.g., elevated temperatures or specific catalysts) .

Drug Likeness: The combination of hydroxyl and carboxylic acid groups mimics natural amino acids, making it a candidate for peptidomimetic drug design .

Biological Activity

N-Boc-4-(1-carboxy-1-methylethyl)-4-hydroxypiperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and applications based on recent research findings.

Chemical Structure and Synthesis

This compound, also known as tert-butyl 4-hydroxypiperidine-1-carboxylate, has the molecular formula and a molecular weight of 201.26 g/mol. It is characterized by the presence of a piperidine ring, which is a common motif in many biologically active compounds.

The synthesis of this compound typically involves the protection of the hydroxyl group using a Boc (tert-butoxycarbonyl) group, followed by the introduction of a carboxylic acid moiety. Various synthetic routes have been explored, including those that utilize piperidine derivatives as starting materials to enhance yield and purity .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. For instance, analogs derived from piperidine structures have shown cytotoxic effects against various cancer cell lines. In particular, compounds with similar piperidine frameworks demonstrated significant inhibition of cell proliferation in models such as FaDu hypopharyngeal tumor cells, outperforming conventional chemotherapeutics like bleomycin .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. Research indicates that derivatives of piperidine can function as muscarinic receptor antagonists, which may help mitigate cognitive decline associated with neurodegenerative conditions . The ability to inhibit acetylcholinesterase further supports its potential in treating Alzheimer's disease by enhancing cholinergic transmission .

Antimicrobial and Anti-inflammatory Activities

This compound has shown promise in antimicrobial and anti-inflammatory applications. Compounds with similar chemical structures have been reported to exhibit antifungal and antibacterial activities, making them suitable candidates for further development in therapeutic contexts . Additionally, their anti-inflammatory properties could be beneficial for conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring and substituents on the nitrogen atom have been shown to influence potency and selectivity against various biological targets. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of aromatic groups | Increased anticancer potency |

| Variation in alkyl chain length | Altered neuroprotective effects |

| Substitution at nitrogen | Enhanced cholinesterase inhibition |

Case Studies

Several case studies illustrate the compound's potential:

- Anticancer Efficacy : A study evaluated various analogs against CNS cancer cell lines, revealing that certain derivatives significantly inhibited cell growth compared to controls .

- Neuroprotective Mechanisms : Another investigation focused on the neuroprotective effects of piperidine derivatives in animal models of Alzheimer's disease, demonstrating improved cognitive function through cholinergic modulation .

- Anti-inflammatory Properties : Research into anti-inflammatory effects showed that compounds related to this compound could reduce pro-inflammatory cytokine production in vitro .

Q & A

Basic: What are the established synthetic routes for N-Boc-4-(1-carboxy-1-methylethyl)-4-hydroxypiperidine, and how do reaction parameters influence yield?

Methodological Answer:

Synthesis typically involves sequential protection/deprotection of functional groups. For example:

- Boc Protection: React 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O) in THF at 0–5°C to prevent exothermic side reactions .

- Carboxylation: Introduce the 1-carboxy-1-methylethyl group via coupling agents like DCC/DMAP, maintaining anhydrous conditions to avoid hydrolysis .

- Hydroxylation: Preserve the 4-hydroxy group using pH-controlled workup (pH 6–7) to prevent elimination .

Critical Parameters: - Yield (60–75%) depends on stoichiometric control of Boc₂O (1.2 equiv.) and reaction time (4–6 hrs) .

- Impurities >5% often arise from incomplete Boc protection, detectable via TLC (Rf 0.4 in ethyl acetate/hexane 1:3) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Carboxylic acid O-H stretch (2500–3000 cm⁻¹) and Boc C=O stretch (1680–1720 cm⁻¹) .

- Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 328.3 (calculated for C₁₄H₂₅NO₅) .

Basic: What are the recommended storage conditions to maintain compound stability during long-term research use?

Methodological Answer:

- Temperature: Store at –20°C in sealed, argon-purged vials to prevent oxidation of the hydroxypiperidine group .

- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the Boc group (humidity <10%) .

- Light Sensitivity: Protect from UV exposure using amber glassware to prevent photodegradation .

Advanced: How can researchers resolve contradictions between theoretical and experimental spectroscopic data during structural validation?

Methodological Answer:

- 2D NMR: Use HSQC/HMBC to confirm connectivity between the hydroxypiperidine and carboxy groups. For example, cross-peaks between δ 4.2 (hydroxyl proton) and δ 70–75 ppm (piperidine C4) .

- DFT Calculations: Compare experimental IR/Raman spectra with computed vibrational modes (e.g., B3LYP/6-31G* basis set) to validate bond angles and torsional strain .

- Crystallography: If single crystals form (e.g., via slow ether diffusion), X-ray analysis resolves stereochemical ambiguities (e.g., axial vs. equatorial hydroxyl) .

Advanced: What strategies optimize regioselectivity during the introduction of the 1-carboxy-1-methylethyl moiety?

Methodological Answer:

- Steric Control: Use bulkier coupling agents (e.g., EDC/HOAt over DCC) to favor substitution at the less hindered piperidine nitrogen .

- Temperature Gradients: Perform carboxylation at –10°C to slow competing reactions (e.g., over-alkylation) .

- Protection Schemes: Temporarily protect the hydroxyl group with TBSCl before carboxylation, then deprotect with TBAF .

Advanced: How do pH and solvent polarity affect the compound’s stability in aqueous reaction systems?

Methodological Answer:

- Acidic Conditions (pH <4): Risk Boc group cleavage (t½ <1 hr at pH 3) and hydroxypiperidine dehydration .

- Basic Conditions (pH >9): Carboxylic acid deprotonation enhances solubility but may promote ester hydrolysis (add 1% DMF as stabilizer) .

- Solvent Effects: Use mixed solvents (e.g., THF/H₂O 4:1) to balance reactivity and stability. Polar aprotic solvents (DMF) improve Boc stability but may require post-reaction dialysis .

Advanced: What mechanistic insights explain unexpected byproducts during deprotection of the Boc group?

Methodological Answer:

- Acidolysis Pathways: Trifluoroacetic acid (TFA) typically removes Boc groups, but excess acid or prolonged exposure (>2 hrs) can protonate the hydroxypiperidine, leading to ring-opening byproducts (e.g., δ-lactam formation) .

- Mitigation: Use scavengers (triisopropylsilane) to quench carbocations and monitor reaction progress via in situ IR (disappearance of Boc C=O peak at 1680 cm⁻¹) .

Advanced: How can researchers analyze and quantify degradation products under accelerated stability testing?

Methodological Answer:

- HPLC Method: Use a C18 column (5 µm, 250 mm) with 0.1% TFA in acetonitrile/water (gradient: 20–80% over 30 min). Degradation products (e.g., de-Boc compound) elute earlier (Rt 8.2 min vs. 12.5 min for intact compound) .

- LC-MS/MS: Identify oxidative products via molecular ion clusters (e.g., m/z 284.2 for hydroxylated byproducts) .

- Forced Degradation: Expose to 40°C/75% RH for 14 days; >10% degradation indicates need for formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.